GSK726701A

描述

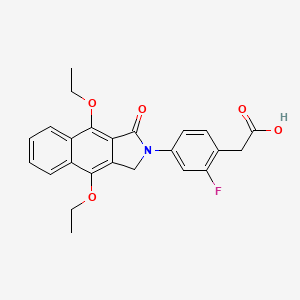

The exact mass of the compound {4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)-2-fluorophenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO5/c1-3-30-22-16-7-5-6-8-17(16)23(31-4-2)21-18(22)13-26(24(21)29)15-10-9-14(11-20(27)28)19(25)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEFCZJZEASKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC(=C(C=C4)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GSK726701A, a Novel EP4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK726701A is a novel and selective partial agonist of the prostaglandin E2 receptor 4 (EP4), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, including pain and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with the EP4 receptor and subsequent activation of downstream signaling pathways. Quantitative pharmacological data, detailed experimental methodologies, and visual representations of the signaling cascades are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and the EP4 Receptor

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its diverse biological effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target for inflammatory and pain conditions. Activation of the EP4 receptor is known to mediate both pro- and anti-inflammatory responses, making the development of selective modulators, such as this compound, a significant area of research.[1]

This compound has been identified as a potent and selective partial agonist for the EP4 receptor.[2][3] Its partial agonism suggests that it can elicit a response upon binding to the EP4 receptor, but this response is submaximal compared to the endogenous full agonist, PGE2. This characteristic may offer a favorable therapeutic window by minimizing potential side effects associated with full and sustained receptor activation.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity for the EP4 receptor.

Potency and Efficacy

This compound exhibits potent partial agonism at the human EP4 receptor. The primary measure of its activity is in cAMP accumulation assays, reflecting the canonical Gs-protein coupled signaling pathway.

| Parameter | Value | Assay Type | Reference |

| pEC50 | 7.4 | cAMP Accumulation Assay | [2][3] |

| pEC50 (hWB) | 8.2 | LPS-mediated TNFα inhibition in human whole blood |

Selectivity

A key feature of this compound is its high selectivity for the EP4 receptor over other prostanoid receptors, which is crucial for minimizing off-target effects.

| Receptor Subtype | Selectivity Fold | Reference |

| EP1 | >100-fold | |

| EP2 | >100-fold | |

| EP3 | >100-fold | |

| DP1 | >100-fold | |

| FP | >100-fold | |

| IP | >100-fold | |

| TP | >100-fold |

Mechanism of Action: EP4 Receptor Signaling Pathways

Upon binding of this compound, the EP4 receptor undergoes a conformational change, initiating intracellular signaling cascades. The EP4 receptor is known to couple to multiple G-proteins and also to engage β-arrestin pathways, leading to a diverse range of cellular responses.

Canonical Gs/cAMP/PKA Signaling Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor is its coupling to the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function.

Non-Canonical Signaling Pathways

Beyond the canonical Gs pathway, the EP4 receptor can also engage in non-canonical signaling, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the recruitment of β-arrestins. These pathways are often associated with cell survival, migration, and receptor desensitization. While the specific potency and efficacy of this compound in these pathways are not yet fully elucidated in publicly available literature, the general pathways are described below.

EP4 receptor activation can lead to the activation of the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation. This can occur through Gβγ subunits of dissociated G-proteins or via other adaptor proteins.

References

GSK726701A: A Selective EP4 Receptor Partial Agonist - A Technical Overview

Introduction

GSK726701A is a novel, potent, and selective partial agonist of the prostaglandin E2 (PGE2) receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator in various physiological and pathophysiological processes, including inflammation, pain, and immune responses.[1] The development of selective EP4 receptor modulators like this compound presents a promising therapeutic strategy for a range of conditions, particularly those involving chronic pain and inflammation. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its functional activity, selectivity, and the experimental methodologies used for its characterization.

Data Presentation

The pharmacological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Functional Potency of this compound

| Assay Type | Parameter | Value | Species |

| cAMP Accumulation Assay | pEC50 | 7.4 | Not Specified |

| Human Whole Blood Assay (LPS-mediated TNFα inhibition) | pEC50 | 8.2 | Human |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of this compound

This compound demonstrates high selectivity for the EP4 receptor over other prostanoid receptors.[2]

| Receptor Subtype | Selectivity vs. EP4 |

| EP1 | >100-fold |

| EP2 | >100-fold |

| EP3 | >100-fold |

| DP1 | >100-fold |

| FP | >100-fold |

| IP | >100-fold |

| TP | >100-fold |

Note: Specific binding affinity values (Ki or IC50) for this compound against this panel of receptors are not publicly available. The data reflects the reported selectivity from functional assays.

Experimental Protocols

cAMP Accumulation Assay (Representative Protocol)

This assay measures the ability of this compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the EP4 receptor signaling pathway.

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human EP4 receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are harvested and seeded into 96- or 384-well microplates at a predetermined density and allowed to adhere overnight.

-

Assay Buffer Preparation: An assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX) is prepared to prevent the degradation of cAMP.

-

Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.

-

Stimulation: The cell culture medium is replaced with the assay buffer containing the different concentrations of this compound. The plates are then incubated for a specified period (e.g., 30 minutes) at room temperature.

-

cAMP Detection: The amount of cAMP produced is quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay.

-

Data Analysis: The signal is measured using a plate reader, and the data is analyzed using a non-linear regression to determine the pEC50 value.

Human Whole Blood Assay for TNF-α Inhibition (Representative Protocol)

This ex vivo assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Stimulation: Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the blood samples to induce TNF-α production. A vehicle control (without this compound) is also included.

-

Incubation: The blood samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow for TNF-α secretion.

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

TNF-α Quantification: The concentration of TNF-α in the plasma samples is measured using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of TNF-α production by this compound at each concentration is calculated relative to the LPS-stimulated control. The pEC50 value is then determined by non-linear regression analysis.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This compound has been evaluated in the CCI model, a widely used preclinical model of neuropathic pain.[1]

-

Animal Model: The study is typically conducted in adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

The animals are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve. The ligatures are tightened to cause a slight constriction without arresting epineural blood flow.

-

The muscle and skin are then closed in layers.

-

-

Post-Operative Care: Animals are monitored for recovery and housed individually with soft bedding.

-

Drug Administration: this compound or a vehicle control is administered to the animals (e.g., orally) at specified doses and time points following the surgery.

-

Behavioral Testing (Mechanical Allodynia):

-

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments.

-

Animals are placed in a testing chamber with a mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.

-

-

Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to the vehicle-treated group to assess the analgesic efficacy of the compound.

Mandatory Visualizations

Signaling Pathways

References

The Role of Prostaglandin E2 Receptor 4 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, exerting a wide range of biological effects through its four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has emerged as a critical regulator of inflammatory processes, demonstrating a complex and often dichotomous role. It is implicated in both the promotion and resolution of inflammation, making it a compelling target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides an in-depth overview of the EP4 receptor's role in inflammation, its signaling pathways, and the experimental methodologies used to investigate its function.

EP4 Receptor Signaling Pathways: A Dual Modality

The EP4 receptor's diverse functions in inflammation are a consequence of its ability to couple to multiple intracellular signaling cascades. The primary signaling pathway involves the activation of adenylyl cyclase via a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP). However, the EP4 receptor can also engage other signaling pathways, including those involving β-arrestin and the EP4 receptor-associated protein (EPRAP), which contributes to its multifaceted role in inflammatory responses.

Gs-cAMP-PKA Pathway

Upon agonist binding, the EP4 receptor predominantly couples to Gs, activating adenylyl cyclase and leading to the production of cAMP.[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is often associated with the anti-inflammatory effects of EP4 activation, such as the suppression of pro-inflammatory cytokine production by macrophages.[1]

β-Arrestin-Mediated Signaling

The EP4 receptor can also signal through a β-arrestin-dependent pathway. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This interaction can lead to the activation of downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and Akt, which are involved in cell survival and migration. This pathway can contribute to both pro- and anti-inflammatory responses depending on the cellular context.

EPRAP-Mediated Anti-inflammatory Pathway

A unique aspect of EP4 receptor signaling is its interaction with the EP4 receptor-associated protein (EPRAP). EPRAP binds to the cytoplasmic tail of the EP4 receptor and stabilizes the p105 subunit of NF-κB, preventing its degradation and subsequent activation of NF-κB.[2] This mechanism is a key contributor to the anti-inflammatory effects of EP4 signaling in macrophages, as it inhibits the transcription of pro-inflammatory genes.[2]

The Dichotomous Role of EP4 in Inflammatory Diseases

The multifaceted signaling of the EP4 receptor translates into a complex role in various inflammatory conditions. Depending on the specific disease, cell type, and inflammatory microenvironment, EP4 activation can either ameliorate or exacerbate inflammation.

Anti-inflammatory Roles

-

Inflammatory Bowel Disease (IBD): In models of colitis, EP4 receptor activation has been shown to be protective.[3] EP4-deficient mice exhibit more severe colitis, while treatment with an EP4 agonist ameliorates the disease. This protective effect is attributed to the suppression of pro-inflammatory cytokine production and the maintenance of intestinal barrier function.

-

Neuroinflammation: EP4 receptor signaling has demonstrated anti-inflammatory effects in the central nervous system. In models of LPS-induced neuroinflammation, EP4 activation reduces the production of pro-inflammatory mediators by microglia and protects against neuronal damage.

Pro-inflammatory Roles

-

Rheumatoid Arthritis (RA): In contrast to its role in IBD, the EP4 receptor appears to have a pro-inflammatory function in rheumatoid arthritis. Studies using collagen-induced arthritis models have shown that EP4 receptor antagonists can suppress disease development and reduce joint inflammation. This pro-inflammatory role is linked to the EP4-mediated promotion of Th1 and Th17 cell differentiation and expansion.

Quantitative Data on EP4 Receptor Ligands

The development of selective EP4 receptor agonists and antagonists has been crucial for elucidating its function and for its potential as a therapeutic target. The following tables summarize the binding affinities and functional potencies of key EP4 receptor modulators.

Table 1: Binding Affinities (Ki) of EP4 Receptor Antagonists

| Compound | Alternative Names | Ki (nM) | Reference(s) |

| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 | |

| ONO-AE3-208 | AE3-208 | 1.3 | |

| AAT-008 | 0.97 | ||

| ER-819762 | 59 | ||

| BGC20-1531 | pKi: 7.9 | ||

| TG6-129 | 3900 | ||

| CR6086 | 0.54 |

Table 2: Functional Potencies (EC50/IC50) of EP4 Receptor Modulators

| Compound | Action | EC50/IC50 (nM) | Assay Type | Reference(s) |

| PGE2 | Agonist | 0.58 | cAMP accumulation | |

| EP4 receptor agonist 2 | Agonist | 0.8 | Not specified | |

| L-902688 | Agonist | 69 | Cell impedance | |

| Grapiprant (CJ-023,423) | Antagonist | pA2: 8.3 ± 0.03 | Not specified | |

| ER-819762 | Antagonist | 59 | Not specified | |

| GW627368X | Antagonist | ~270 | HTRF | |

| E7046 (ER-886046) | Antagonist | ~10-14 | cAMP reporter assay | |

| CR6086 | Antagonist | 22 | cAMP production |

Detailed Experimental Protocols

The characterization of EP4 receptor function and the screening of potential therapeutic agents rely on a variety of in vitro and in vivo experimental models. This section provides detailed protocols for key assays.

In Vitro Assays

This assay is used to determine the binding affinity of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells overexpressing the EP4 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Test compounds at various concentrations.

-

Non-specific binding control (e.g., high concentration of unlabeled PGE2).

-

Glass fiber filters and a filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate.

-

Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

This assay quantifies the ability of a compound to modulate the production of cAMP, the primary second messenger of EP4 receptor signaling.

-

Materials:

-

Cells expressing the EP4 receptor.

-

Stimulation buffer.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

EP4 agonist (e.g., PGE2).

-

Test compounds (antagonists).

-

HTRF cAMP assay kit.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Seed cells in a 384-well plate and incubate overnight.

-

Pre-treat the cells with the test compound (antagonist) for 15-30 minutes.

-

Stimulate the cells with an EC80 concentration of the EP4 agonist for a predetermined time (e.g., 30 minutes).

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

The HTRF ratio is inversely proportional to the amount of cAMP produced.

-

This assay measures the recruitment of β-arrestin to the EP4 receptor upon agonist stimulation, providing insights into G-protein independent signaling.

-

Materials:

-

Cells co-expressing a tagged EP4 receptor and a tagged β-arrestin.

-

Assay medium.

-

EP4 agonist.

-

Detection reagents (e.g., for BRET or enzyme fragment complementation assays).

-

Luminescence or fluorescence plate reader.

-

-

Procedure:

-

Seed the engineered cells in a 96-well plate.

-

Add the EP4 agonist to the wells.

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagents.

-

Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.

-

In Vivo Models

This is a widely used model to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory drugs.

-

Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.

-

Procedure:

-

Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.

-

Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Disease Assessment: Monitor the mice for signs of arthritis, such as paw swelling and redness, and score the severity of the disease.

-

Treatment: Administer the EP4 antagonist or vehicle control orally or via another appropriate route, either prophylactically (before disease onset) or therapeutically (after disease onset).

-

Outcome Measures: Evaluate the effect of the treatment on the clinical score, paw swelling, and histological parameters of joint inflammation and destruction.

-

This model is used to induce acute or chronic colonic inflammation that mimics aspects of human inflammatory bowel disease.

-

Animals: C57BL/6 or BALB/c mice are commonly used.

-

Procedure:

-

Induction: Administer DSS (typically 2-5%) in the drinking water for 5-7 days to induce acute colitis.

-

Disease Assessment: Monitor the mice for weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.

-

Treatment: Administer the EP4 agonist or vehicle control.

-

Outcome Measures: Evaluate the effect of the treatment on the DAI score, colon length, and histological signs of inflammation and tissue damage.

-

This model is used to study the inflammatory response in the central nervous system.

-

Animals: Mice or rats.

-

Procedure:

-

Induction: Administer LPS, a component of the outer membrane of Gram-negative bacteria, either systemically (intraperitoneally) or directly into the brain (intracerebroventricularly).

-

Time Course: Neuroinflammation typically develops within hours of LPS administration.

-

Treatment: Administer the EP4 modulator before or after LPS injection.

-

Outcome Measures: Assess the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the brain tissue or cerebrospinal fluid, microglial activation, and neuronal damage.

-

Conclusion

The prostaglandin E2 receptor 4 plays a complex and context-dependent role in inflammation. Its ability to signal through multiple pathways allows it to exert both pro- and anti-inflammatory effects, making it a nuanced and challenging, yet highly promising, therapeutic target. The development of selective EP4 modulators, coupled with the use of robust in vitro and in vivo models, is essential for further unraveling the intricacies of EP4 signaling and for translating this knowledge into novel therapies for a range of inflammatory disorders. This guide provides a comprehensive foundation for researchers, scientists, and drug development professionals working to harness the therapeutic potential of targeting the EP4 receptor.

References

- 1. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK726701A (CAS 945721-87-9): A Novel EP4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of GSK726701A, a novel and selective prostaglandin E2 receptor 4 (EP4) partial agonist. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Properties and Quantitative Data

This compound is a potent and selective modulator of the EP4 receptor, a key target in inflammatory and pain pathways.[1][2][3] Its chemical and pharmacological properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 945721-87-9 | [4][5] |

| Molecular Formula | C24H22FNO5 | |

| Molecular Weight | 423.43 g/mol | |

| IUPAC Name | {4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid | |

| Solubility | DMSO ≥ 20 mg/mL | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species/Assay | Reference |

| Target | Prostaglandin E2 Receptor 4 (EP4) | ||

| Activity | Partial Agonist | ||

| pEC50 | 7.4 | cAMP Accumulation Assay | |

| Selectivity | >100-fold vs. EP1-3, DP1, FP, IP, TP receptors | ||

| In Vitro Activity | Inhibition of LPS-mediated TNFα induction (pEC50 = 8.2) | Human Whole Blood Assay | |

| In Vivo Efficacy (ED50) | 0.2 mg/kg | FCA Acute Rat Model of Inflammatory Pain | |

| In Vivo Efficacy | Full reversal of mechanical allodynia at 3 mg/kg | CCI Model of Neuropathic Pain (Rat) |

Signaling Pathway of the EP4 Receptor

Activation of the EP4 receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gsα protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). However, evidence also suggests coupling to other G proteins and pathways, highlighting the complexity of EP4 signaling.

References

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropathic Pain Model—Chronic Constriction Injury (CCI) [bio-protocol.org]

- 3. criver.com [criver.com]

- 4. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

An In-depth Technical Guide to the Discovery and Preclinical Development of GSK726701A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of GSK726701A, a novel, selective partial agonist of the prostaglandin E2 (PGE2) receptor 4 (EP4). The information presented is collated from the primary scientific literature and publicly available data, intended to serve as a resource for professionals in the fields of pharmacology and drug discovery.

Introduction

This compound is a potent and selective EP4 receptor partial agonist identified by GlaxoSmithKline as a potential therapeutic agent for the treatment of pain.[1] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key component of the prostaglandin signaling pathway and is implicated in a variety of physiological and pathophysiological processes, including inflammation and pain.[2][3][4] The development of selective EP4 agonists was pursued to harness the analgesic and anti-inflammatory effects of PGE2 while minimizing the side effects associated with non-selective cyclooxygenase (COX) inhibitors.

Discovery and Rationale

The discovery of this compound stemmed from a drug discovery program aimed at identifying novel ligands for the EP4 receptor to validate its potential as a target for inflammatory pain.[1] A series of compounds were synthesized and evaluated, leading to the identification of {4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid, designated as this compound.

Mechanism of Action

This compound acts as a partial agonist at the human EP4 receptor. Upon binding, it is expected to activate the canonical Gαs-adenylyl cyclase-cAMP signaling cascade, a primary pathway for EP4 receptor-mediated effects. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).

Caption: EP4 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Assay | Value | Reference |

| pEC50 | Human | EP4 Receptor Activation | 7.4 | |

| pEC50 | Human | Whole Blood (TNFα inhibition) | 8.2 | |

| Selectivity | Human | Prostaglandin Receptors (EP1-3, DP1, FP, IP, TP) | >100-fold |

Table 2: In Vivo Efficacy in Pain Models

| Animal Model | Species | Endpoint | Dose | Effect | Reference |

| FCA-induced Inflammatory Pain | Rat | Reversal of hyperalgesia | ED50 = 0.2 mg/kg | Dose-dependent reversal of pain | |

| CCI-induced Neuropathic Pain | Rat | Reversal of mechanical allodynia | 3 mg/kg | Time-dependent, full reversal |

Table 3: Pharmacokinetic Properties

| Species | Parameter | Value | Reference |

| Rat, Dog, Monkey | Pharmacokinetic Profile | Good |

Note: Specific pharmacokinetic parameters (e.g., half-life, clearance) are not detailed in the primary publication.

Experimental Protocols

Detailed experimental protocols were not available in the supplementary information of the primary publication. The following methodologies are based on the description within the main text of Healy et al. (2018) and general pharmacological testing procedures.

Objective: To determine the potency of this compound in activating the human EP4 receptor.

General Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells recombinantly expressing the human EP4 receptor are cultured under standard conditions.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well plates.

-

The cells are then stimulated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Following an incubation period, cells are lysed.

-

The intracellular cAMP levels are quantified using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent reporter.

-

-

Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the pEC50 value.

Objective: To assess the functional activity of this compound in a more physiologically relevant system.

General Protocol:

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to induce the production of the pro-inflammatory cytokine TNFα.

-

Quantification: After an incubation period, plasma is separated, and the concentration of TNFα is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound on TNFα production is used to calculate a pEC50 value.

Objective: To evaluate the analgesic efficacy of this compound in established models of inflammatory and neuropathic pain.

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model:

-

Induction: A subcutaneous injection of FCA into the hind paw of rats induces a localized and persistent inflammation, leading to thermal hyperalgesia.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Pain Assessment: Paw withdrawal latency in response to a thermal stimulus (e.g., using a plantar test apparatus) is measured at different time points post-dosing.

-

Data Analysis: The effective dose required to produce a 50% reversal of hyperalgesia (ED50) is calculated.

Chronic Constriction Injury (CCI)-Induced Neuropathic Pain Model:

-

Induction: The sciatic nerve of rats is loosely ligated to create a constriction injury, which results in the development of mechanical allodynia.

-

Drug Administration: this compound is administered orally.

-

Pain Assessment: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured.

-

Data Analysis: The degree and duration of reversal of mechanical allodynia are quantified.

Caption: Preclinical Evaluation Workflow for this compound.

Development Status

Based on publicly available information, the development of this compound appears to be in the preclinical phase. There are no public records of clinical trials for this specific compound identifier. The primary publication by Healy et al. in 2018 is the main source of detailed information.

Conclusion

This compound is a novel and selective EP4 receptor partial agonist with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its discovery provides a valuable chemical tool for further investigating the role of the EP4 receptor in pain and inflammation. The progression of this compound or structurally related molecules into clinical development is not publicly documented. This guide summarizes the foundational preclinical data that established the pharmacological profile of this compound.

References

- 1. Neuropathic Pain Model—Chronic Constriction Injury (CCI) [bio-protocol.org]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

Technical Guide: Preclinical Evaluation of GSK1838262 (Gabapentin Enacarbil) in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide inadequate relief and are associated with dose-limiting side effects. Gabapentin, an anticonvulsant, has demonstrated efficacy in treating neuropathic pain; however, its clinical utility is hampered by unfavorable pharmacokinetic properties, including saturable absorption and a short half-life.

To address these limitations, GSK1838262 (also known as XP13512 or gabapentin enacarbil) was developed as a prodrug of gabapentin. This technical guide provides an in-depth overview of the preclinical and clinical evaluation of GSK1838262, with a focus on its application in neuropathic pain models.

Mechanism of Action

GSK1838262 is a new chemical entity designed to leverage high-capacity nutrient transporters in the gastrointestinal tract for improved absorption.[2] Following oral administration, it is rapidly and extensively converted to gabapentin by non-specific esterases. The analgesic effect of GSK1838262 is therefore attributable to the activity of its active metabolite, gabapentin.

Gabapentin exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neuronal hyperexcitability is the key mechanism underlying its analgesic and anticonvulsant properties.

Pharmacokinetics: An Improved Profile

The primary advantage of GSK1838262 over gabapentin lies in its superior pharmacokinetic profile. While gabapentin exhibits dose-dependent and variable bioavailability, GSK1838262 provides predictable and dose-proportional exposure to gabapentin.

| Parameter | Gabapentin | GSK1838262 (Gabapentin Enacarbil) |

| Bioavailability | 27-60% (inversely proportional to dose) | >68% (dose-proportional)[3] |

| Absorption | Saturable, limited to the upper small intestine | Utilizes high-capacity nutrient transporters throughout the intestine[3] |

| Half-life | 5 to 7 hours | Delivers gabapentin with a profile suitable for extended release[3] |

| Dosing Frequency | Typically three times daily | Once or twice daily |

| Food Effect | High-fat meal can increase bioavailability | Absorption not significantly affected by fat content |

Preclinical Efficacy in Neuropathic Pain Models

While direct head-to-head preclinical studies comparing the efficacy of GSK1838262 and gabapentin in neuropathic pain models are not extensively published, the efficacy of gabapentin is well-established and serves as the basis for the development of its prodrug. The following sections detail common experimental models and the efficacy of gabapentin in these paradigms.

Experimental Protocols

The CCI model is a widely used preclinical model that mimics peripheral nerve compression in humans.

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures are tied around the nerve with about 1 mm spacing. The constriction should be minimal to retard but not arrest circulation.

-

Post-operative Care: Animals are monitored for recovery and signs of infection.

-

Behavioral Testing: Nociceptive testing is typically performed before surgery (baseline) and at various time points post-surgery (e.g., days 7, 14, 21).

-

Pain Behavior Assessment:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). The latency to paw withdrawal from a radiant heat source is recorded.

-

Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the paw and measuring the duration of paw withdrawal or licking.

-

The SNL model produces a robust and long-lasting neuropathic pain state.

-

Animal Model: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are commonly used.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated distal to the dorsal root ganglion.

-

Post-operative Care: Similar to the CCI model, animals are monitored for recovery.

-

Behavioral Testing: Baseline testing is performed before surgery, and post-operative testing is conducted at various time points.

-

Pain Behavior Assessment: Similar to the CCI model, mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are the primary endpoints.

Quantitative Efficacy Data of Gabapentin

The following tables summarize the efficacy of gabapentin in the CCI and SNL models from various preclinical studies.

Table 1: Efficacy of Gabapentin in the Chronic Constriction Injury (CCI) Model in Rats

| Pain Modality | Dose (mg/kg, route) | Effect | Reference |

| Mechanical Allodynia | 50, i.p. | Weakly/moderately attenuated | |

| Thermal Hyperalgesia | 50, i.p. | Weakly/moderately attenuated | |

| Cold Allodynia | 100, i.p. | Significantly attenuated | |

| Mechanical Hyperalgesia | 100, i.p. | Significantly attenuated | |

| Thermal Hyperalgesia | 100, i.p. | Significantly attenuated |

Table 2: Efficacy of Gabapentin in the Spinal Nerve Ligation (SNL) Model

| Animal Model | Dose | Effect | Reference |

| Rat | 20 µg/h, intrathecal | Prevented development of mechanical allodynia and thermal hyperalgesia | |

| Mouse | 100 µ g/day , intrathecal | Completely suppressed tactile allodynia | |

| Rat | 300, p.o. | Significant antiallodynic effect (62.39% reduction) |

Clinical Studies Summary

GSK1838262 has been evaluated in Phase II clinical trials for neuropathic pain associated with diabetic peripheral neuropathy (DPN) and postherpetic neuralgia (PHN).

Table 3: Summary of Phase II Clinical Trial Results for GSK1838262

| Indication | Doses Studied (mg/day) | Primary Endpoint | Outcome | Most Common Adverse Events | Reference |

| Diabetic Peripheral Neuropathy (DPN) | 1200, 2400, 3600 | Change in Pain Intensity-Numerical Rating Scale (PI-NRS) | Did not demonstrate statistically significant improvement vs. placebo (high placebo response observed) | Dizziness, Somnolence | |

| Postherpetic Neuralgia (PHN) | 1200, 2400, 3600 | Change in 24-hour average pain intensity score | All doses demonstrated a statistically significant improvement vs. placebo | Dizziness, Somnolence |

Conclusion

GSK1838262 (gabapentin enacarbil) is a prodrug of gabapentin designed to overcome the pharmacokinetic limitations of the parent compound. By utilizing high-capacity nutrient transporters, GSK1838262 provides more predictable and dose-proportional exposure to gabapentin. Preclinical studies with gabapentin in established neuropathic pain models, such as CCI and SNL, have consistently demonstrated its efficacy in reducing pain behaviors. While direct comparative preclinical efficacy data for GSK1838262 is not as abundant, the improved pharmacokinetic profile suggests the potential for more consistent therapeutic effects. Clinical trials have shown promising results in postherpetic neuralgia, although the outcome in diabetic peripheral neuropathy was confounded by a high placebo response. GSK1838262 represents a rational approach to optimizing the therapeutic potential of gabapentin for the management of neuropathic pain.

References

Investigating the Analgesic Potential of GSK726701A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK726701A is a novel, selective partial agonist of the prostaglandin E2 receptor subtype 4 (EP4). Preclinical evidence demonstrates its potential as a potent analgesic for both inflammatory and neuropathic pain. This document provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and underlying mechanisms of action supporting the investigation of this compound as a promising therapeutic agent for pain management.

Introduction

The prostaglandin E2 (PGE2) pathway is a well-established mediator of pain and inflammation. PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. While non-selective inhibition of PGE2 synthesis via non-steroidal anti-inflammatory drugs (NSAIDs) is a common analgesic strategy, this approach is associated with significant gastrointestinal and cardiovascular side effects. Targeting specific EP receptors offers a more refined therapeutic approach. The EP4 receptor, in particular, has emerged as a key target for modulating pain signaling. This compound has been developed as a selective partial agonist for this receptor, aiming to provide effective analgesia with an improved safety profile.

Mechanism of Action: EP4 Receptor Partial Agonism

This compound functions as a partial agonist at the EP4 receptor. Upon binding, it elicits a submaximal receptor response compared to the endogenous full agonist, PGE2. This partial agonism is crucial as it can modulate downstream signaling pathways to produce analgesia without over-activating the receptor, which could lead to unwanted side effects.

Signaling Pathway

The primary signaling cascade initiated by EP4 receptor activation involves the coupling to the Gs alpha subunit (Gαs) of the G-protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal excitability and reduce pain signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Assay System | Reference |

| pEC50 (EP4 Agonism) | 7.4 | In vitro functional assay | [1] |

| Selectivity | >100-fold | Against EP1-3, DP1, FP, IP, TP receptors | [1] |

| pEC50 (TNFα Inhibition) | 8.2 | Human Whole Blood (HWB) Assay (LPS-stimulated) | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

| Animal Model | Endpoint | Effective Dose (ED50) | Comparator | Reference |

| FCA-induced Inflammatory Pain (Rat) | Reversal of Mechanical Allodynia | 0.2 mg/kg, p.o. | - | [1] |

| Chronic Constriction Injury (CCI) Neuropathic Pain (Rat) | Reversal of Mechanical Allodynia | 3 mg/kg, p.o. | Equivalent to Gabapentin (30 mg/kg, p.o.) | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

Detailed Experimental Protocols

In Vivo Efficacy Models

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Protocol:

-

Animals: Male Lewis rats (or a similar strain) weighing approximately 150-200g are used.

-

Induction of Inflammation: A single intraplantar injection of 100 µL of Freund's Complete Adjuvant (FCA) is administered into the right hind paw.

-

Acclimatization and Baseline: Animals are allowed to develop a robust inflammatory response over 24-48 hours. Baseline mechanical sensitivity is measured prior to drug administration using von Frey filaments.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 10% DMSO, 90% Corn Oil) and administered orally (p.o.) at the desired doses.

-

Assessment of Mechanical Allodynia: At specified time points post-dosing, mechanical withdrawal thresholds are determined using calibrated von Frey filaments applied to the plantar surface of the inflamed paw. The force required to elicit a paw withdrawal response is recorded.

-

Data Analysis: The dose-response relationship is analyzed to calculate the ED50 value, representing the dose at which 50% of the maximal anti-allodynic effect is observed.

The CCI model is a widely used paradigm to study neuropathic pain resulting from peripheral nerve injury.

Protocol:

-

Animals: Male Sprague-Dawley rats (or a similar strain) weighing approximately 200-250g are used.

-

Surgical Procedure: Under anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.

-

Post-operative Recovery: Animals are allowed to recover for 7-14 days, during which time they develop mechanical allodynia.

-

Baseline Measurement: Baseline mechanical withdrawal thresholds are established using von Frey filaments.

-

Drug Administration: this compound or vehicle is administered orally.

-

Assessment of Mechanical Allodynia: Mechanical withdrawal thresholds are assessed at various time points after drug administration.

-

Data Analysis: The degree of reversal of mechanical allodynia is quantified and compared between treatment groups.

In Vitro Human Whole Blood (HWB) Assay

This assay assesses the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNFα.

Protocol:

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: The whole blood is pre-incubated with various concentrations of this compound or vehicle for a specified period (e.g., 30 minutes) at 37°C.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration of, for example, 100 ng/mL to stimulate TNFα production. A control group without LPS stimulation is also included.

-

Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C.

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

TNFα Quantification: The concentration of TNFα in the plasma supernatant is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration-dependent inhibition of TNFα production by this compound is plotted to determine the pEC50 value.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for analgesic indications. The compound remains in the preclinical stage of development.

Conclusion

This compound demonstrates a promising preclinical profile as a novel analgesic agent. Its potent and selective partial agonism at the EP4 receptor translates to significant efficacy in well-established animal models of both inflammatory and neuropathic pain. Furthermore, its ability to inhibit pro-inflammatory cytokine production in a human translational system provides additional support for its therapeutic potential. The detailed methodologies provided herein offer a framework for the continued investigation and development of this compound and other selective EP4 receptor modulators for the treatment of pain.

References

The Potential of GSK726701A in the Treatment of Inflammatory Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain remains a significant clinical challenge, driving the need for novel therapeutic agents with improved efficacy and safety profiles. Prostaglandin E2 (PGE2) is a key mediator of inflammatory pain, acting through four G-protein coupled receptor subtypes (EP1-EP4). The EP4 receptor, in particular, has emerged as a promising target for the development of new analgesics. GSK726701A is a novel, selective partial agonist of the prostaglandin E2 receptor 4 (EP4).[1] This technical guide provides an in-depth overview of the preclinical data supporting the potential of this compound in treating inflammatory pain, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic and safety information.

Mechanism of Action: EP4 Receptor Partial Agonism

This compound acts as a partial agonist at the EP4 receptor.[1] Unlike a full agonist that elicits a maximal response, a partial agonist produces a submaximal response, which can be advantageous in providing a more controlled and potentially safer therapeutic effect. The EP4 receptor is coupled to the Gs alpha subunit of G proteins. Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP subsequently activates Protein Kinase A (PKA), which is known to sensitize nociceptors by phosphorylating and modulating the activity of various ion channels, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This sensitization of nociceptors lowers the pain threshold, contributing to hyperalgesia, a hallmark of inflammatory pain.

Below is a diagram illustrating the signaling pathway of the EP4 receptor in the context of inflammatory pain.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Species | Parameter | Value |

| cAMP Accumulation Assay | - | pEC50 | 7.4 |

| Human Whole Blood (LPS-induced TNFα inhibition) | Human | pEC50 | 8.2 |

| Prostaglandin Receptor Selectivity | - | Fold Selectivity vs EP1-3, DP1, FP, IP, TP | >100 |

Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models

| Model | Species | Endpoint | Dose | Result |

| Freund's Complete Adjuvant (FCA) | Rat | Reversal of Inflammatory Hyperalgesia | ED50 = 0.2 mg/kg | Dose-dependent reversal of thermal hyperalgesia |

| Chronic Constriction Injury (CCI) | Rat | Reversal of Mechanical Allodynia | 3 mg/kg, b.i.d. for 8 days | Time-dependent, full reversal of mechanical allodynia |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. cAMP Accumulation Assay

-

Objective: To determine the potency of this compound as an agonist at the EP4 receptor.

-

Methodology: A cell line recombinantly expressing the human EP4 receptor is utilized. Cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The pEC50 value is calculated from the concentration-response curve.

2. Human Whole Blood Assay (LPS-induced TNFα Inhibition)

-

Objective: To assess the anti-inflammatory activity of this compound in a physiologically relevant human system.

-

Methodology: Freshly collected human whole blood is treated with various concentrations of this compound. Subsequently, lipopolysaccharide (LPS) is added to stimulate the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNFα). After an incubation period, the plasma is separated, and the concentration of TNFα is quantified by ELISA. The pEC50 value for the inhibition of TNFα release is then determined.

In Vivo Models of Inflammatory Pain

1. Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain in Rats

-

Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.

-

Methodology:

-

Induction of Inflammation: Male Sprague-Dawley rats are injected with a suspension of Freund's Complete Adjuvant (FCA) into the plantar surface of one hind paw. This induces a localized and persistent inflammatory response characterized by edema, erythema, and hyperalgesia.

-

Drug Administration: At a predetermined time point post-FCA injection (typically 24-72 hours), when hyperalgesia is established, rats are orally administered this compound or vehicle.

-

Pain Assessment: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus). A decrease in withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates hyperalgesia. The reversal of this hyperalgesia by this compound is quantified.

-

Data Analysis: The dose required to produce a 50% reversal of hyperalgesia (ED50) is calculated.

-

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

-

Objective: To assess the efficacy of this compound in a model with a neuropathic pain component, which often accompanies chronic inflammation.

-

Methodology:

-

Surgical Procedure: Under anesthesia, the sciatic nerve of one hind leg of a male Sprague-Dawley rat is exposed, and four loose chromic gut ligatures are tied around it. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia.

-

Drug Administration: Following a post-surgical recovery period and confirmation of allodynia development (typically 7-14 days), rats are treated with this compound (e.g., 3 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 8 days).

-

Pain Assessment: Mechanical allodynia is measured using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined. A decrease in the withdrawal threshold in the injured paw indicates allodynia.

-

Data Analysis: The time course and magnitude of the reversal of mechanical allodynia by this compound are evaluated.

-

Pharmacokinetics and Safety

Published literature indicates that this compound possesses a favorable pharmacokinetic profile in preclinical species, including rats, dogs, and monkeys. However, specific quantitative pharmacokinetic parameters such as clearance, volume of distribution, and half-life are not publicly available at this time. Similarly, detailed preclinical safety and toxicology data for this compound have not been disclosed in the available literature. For drug development professionals, it is crucial to note that a comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile would be a mandatory next step in the progression of this compound towards clinical development.

Conclusion

This compound is a potent and selective EP4 receptor partial agonist with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its mechanism of action, targeting a key pathway in the generation of inflammatory pain, and its promising in vivo activity, suggest that this compound holds significant potential as a novel therapeutic for the treatment of inflammatory pain conditions. Further investigation into its pharmacokinetic and safety profile in humans is warranted to fully elucidate its clinical utility.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of GSK726701A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK726701A is a novel, potent, and selective partial agonist for the prostaglandin E2 receptor 4 (EP4).[1][2][3] As a modulator of the EP4 pathway, this compound holds therapeutic potential, particularly in the context of pain and inflammation.[1][4] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is associated with various physiological effects, including the modulation of inflammatory responses.

These application notes provide a detailed overview of the in vitro experimental protocols for the characterization of this compound, focusing on its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | System | Parameter | Value |

| cAMP Accumulation Assay | Recombinant cells expressing human EP4 receptor | pEC50 | 7.4 |

| TNFα Inhibition Assay | Human Whole Blood | pEC50 | 8.2 |

Table 2: In Vitro Selectivity Profile of this compound

| Receptor | Fold Selectivity vs. EP4 |

| Prostaglandin EP1 | >100 |

| Prostaglandin EP2 | >100 |

| Prostaglandin EP3 | >100 |

| Prostaglandin DP1 | >100 |

| Prostaglandin FP | >100 |

| Prostaglandin IP | >100 |

| Prostaglandin TP | >100 |

Note: Data presented is based on publicly available information. Specific values may vary based on experimental conditions.

Signaling Pathway

Activation of the EP4 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to the inhibition of TNFα production. The diagram below illustrates this pathway.

Caption: EP4 receptor signaling pathway initiated by this compound.

Experimental Protocols

cAMP Accumulation Assay

This assay determines the potency of this compound as an agonist at the human EP4 receptor by measuring the increase in intracellular cyclic AMP.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Prostaglandin E2 (PGE2) as a reference agonist

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well or 384-well white opaque assay plates

Protocol:

-

Cell Culture: Culture HEK293-hEP4 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and seed them into the assay plate at a predetermined optimal density. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound and the reference agonist (PGE2) in assay buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a predetermined optimal time (e.g., 30 minutes) at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the pEC50 value.

Caption: Workflow for the cAMP accumulation assay.

Human Whole Blood TNFα Inhibition Assay

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of TNFα induced by lipopolysaccharide (LPS) in human whole blood.

Materials:

-

Freshly drawn human whole blood from healthy volunteers (using heparin as an anticoagulant)

-

This compound

-

Lipopolysaccharide (LPS)

-

RPMI 1640 medium

-

96-well cell culture plates

-

TNFα ELISA kit

Protocol:

-

Blood Dilution: Dilute the heparinized human whole blood with RPMI 1640 medium (e.g., 1:5 or 1:10 dilution).

-

Compound Pre-incubation: Add serial dilutions of this compound to the wells of the 96-well plate. Then, add the diluted whole blood to the wells. Pre-incubate for a specified period (e.g., 30-60 minutes) at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Add LPS to the wells to a final concentration known to induce a robust TNFα response (e.g., 100 ng/mL).

-

Incubation: Incubate the plates for a predetermined time (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma).

-

TNFα Measurement: Measure the concentration of TNFα in the plasma samples using a TNFα ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNFα production for each concentration of this compound relative to the LPS-only control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50 value.

Caption: Workflow for the human whole blood TNFα inhibition assay.

Conclusion

The in vitro experimental protocols described provide a framework for the characterization of this compound as a selective EP4 partial agonist. The cAMP accumulation assay is fundamental for determining its potency and mechanism of action at the molecular level, while the human whole blood TNFα inhibition assay provides crucial information about its potential anti-inflammatory effects in a more physiologically relevant system. These assays are essential tools for the preclinical evaluation of this compound and other EP4 receptor modulators.

References

Application Notes and Protocols for GSK726701A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of GSK726701A, a partial agonist of the prostaglandin E2 receptor 4 (EP4), for use in cell culture experiments. Adherence to these guidelines will ensure consistent and reliable results in your in vitro studies.

Product Information

| Parameter | Value | Reference |

| IUPAC Name | {4-[4,9-bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid | [1] |

| Molecular Formula | C₂₄H₂₂FNO₅ | [2] |

| Molecular Weight | 423.43 g/mol | [2] |

| CAS Number | 945721-87-9 | [3] |

| Mechanism of Action | Partial agonist of the Prostaglandin E2 Receptor 4 (EP4) | [4] |

| pEC₅₀ | 7.4 in a cAMP accumulation assay |

Solubility and Storage

Proper storage and handling of this compound are critical to maintain its stability and activity.

| Form | Solvent | Concentration | Storage Temperature | Shelf Life | Reference |

| Powder | - | - | -20°C | 3 years | |

| 4°C | 2 years | ||||

| Stock Solution | DMSO | ≥ 20 mg/mL (≥ 47.23 mM) | -80°C | 6 months | |

| -20°C | 1 month |

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing the stock solution as hygroscopic DMSO can impact solubility.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 236.2 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture. A typical starting concentration for a partial agonist with a pEC₅₀ of 7.4 (EC₅₀ ≈ 40 nM) would be in the nanomolar to low micromolar range. A concentration-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize the final DMSO concentration in the cell culture, it is recommended to perform an intermediate dilution. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium.

-

Final Dilution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentration. For example, to achieve a final concentration of 100 nM in 10 mL of medium, add 10 µL of the 100 µM intermediate solution.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. The final DMSO concentration in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired period according to your experimental design.

Signaling Pathway and Experimental Workflow

This compound-Mediated EP4 Receptor Signaling

This compound acts as a partial agonist on the EP4 receptor, a G-protein coupled receptor (GPCR). Upon binding, it can initiate several downstream signaling cascades.

References

Application Notes and Protocols for In Vivo Rodent Pain Models: A General Framework in the Absence of Data for GSK726701A

To the Researcher, Scientist, or Drug Development Professional,

This document addresses the topic of determining an appropriate in vivo dose for a novel compound, using GSK726701A as a placeholder, in rodent models of pain. Following a comprehensive search of publicly available scientific literature, no studies were identified that have utilized this compound in in vivo rodent pain models. Consequently, specific dosage information, quantitative data, and detailed experimental protocols for this compound are not available.

In lieu of specific data for this compound, this document provides a general framework and a series of template protocols that outline the necessary steps to establish an effective and humane dose for a novel analgesic compound in preclinical rodent studies. The methodologies described are based on established practices in the field of pain research.

I. General Considerations for Dosing a Novel Compound in Rodent Pain Models

Before initiating in vivo pain studies, a thorough understanding of the compound's physicochemical properties, in vitro pharmacology, and potential off-target effects is crucial. Key considerations include:

-

Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the target species is essential for selecting an appropriate route of administration and dosing frequency.

-

Pharmacodynamics (PD): In vitro potency and selectivity at the intended target should guide the initial dose range selection.

-

Toxicity: Acute and chronic toxicity studies are necessary to establish a safe dose range and identify potential adverse effects.

II. Hypothetical Experimental Workflow for Dose-Ranging Studies

The following diagram illustrates a typical workflow for determining the effective dose of a novel analgesic compound in a rodent pain model.

Caption: A generalized workflow for determining the in vivo efficacy of a novel analgesic compound.

III. Template Experimental Protocols

The following are template protocols for common rodent pain models. These would need to be adapted and optimized for a specific novel compound.

A. Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To induce a localized and persistent inflammatory state to assess the efficacy of a test compound against thermal and mechanical hypersensitivity.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

Test compound (e.g., this compound) and vehicle

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test)

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Protocol:

-

Acclimation: Acclimate animals to the testing environment and baseline behavioral testing for at least 3 days prior to the experiment.

-

Baseline Measurement: Record baseline responses to thermal and mechanical stimuli for each animal.

-

Induction of Inflammation: Inject 50-100 µL of CFA into the plantar surface of one hind paw.

-

Compound Administration: At a predetermined time point post-CFA injection (e.g., 24 hours), administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Testing: Assess thermal and mechanical withdrawal thresholds at various time points post-compound administration (e.g., 30, 60, 120, and 240 minutes).

-

Data Analysis: Compare the withdrawal thresholds between the vehicle and compound-treated groups.

B. Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To model peripheral nerve injury-induced neuropathic pain and evaluate the effect of a test compound on mechanical allodynia and thermal hyperalgesia.

Materials:

-

Surgical instruments

-

Chromic gut sutures (e.g., 4-0)

-

Test compound (e.g., this compound) and vehicle

-

Rodents (e.g., Sprague-Dawley rats)

-

Apparatus for assessing thermal hyperalgesia and mechanical allodynia.

Protocol:

-

Acclimation and Baseline: As described in the CFA model.

-

Surgical Procedure:

-

Anesthetize the animal.

-

Expose the sciatic nerve in one thigh.

-

Loosely tie four ligatures around the nerve with approximately 1 mm spacing.

-

-

Post-operative Care: Provide appropriate post-operative analgesia for the first 24-48 hours (note: this may need to be carefully considered to not interfere with the study endpoints).

-

Development of Neuropathy: Allow 7-14 days for the development of neuropathic pain behaviors.

-

Compound Administration and Behavioral Testing: Administer the test compound or vehicle and perform behavioral testing as described in the CFA model.

-

Data Analysis: Compare the withdrawal thresholds between the sham-operated, vehicle-treated, and compound-treated groups.

IV. Quantitative Data Presentation (Template)

Once data is collected, it should be organized into clear and concise tables. The following is a template for presenting dose-ranging data.

| Pain Model | Species/Strain | Route of Administration | Dose (mg/kg) | N | % Maximum Possible Effect (MPE) - Mechanical | % MPE - Thermal |

| CFA | Rat/Sprague-Dawley | Oral (p.o.) | Vehicle | 8 | 5 ± 2 | 8 ± 3 |

| 1 | 8 | 25 ± 5 | 30 ± 6 | |||

| 10 | 8 | 60 ± 8 | 65 ± 7 | |||

| 100 | 8 | 85 ± 6 | 90 ± 5 | |||

| CCI | Rat/Sprague-Dawley | Intraperitoneal (i.p.) | Vehicle | 8 | 3 ± 1 | 6 ± 2 |

| 1 | 8 | 20 ± 4 | 22 ± 5 | |||

| 10 | 8 | 55 ± 7 | 58 ± 6 | |||

| 100 | 8 | 80 ± 5 | 82 ± 4 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

V. Signaling Pathway Visualization (Hypothetical)

If this compound were, for example, a modulator of a specific pain-related signaling pathway, a diagram could be created to illustrate its mechanism of action. Below is a hypothetical diagram for a generic pain signaling pathway.